9-Phenyl-9H-carbazole-3-carbaldehyde

Catalog No.
S1902832
CAS No.
87220-68-6
M.F
C19H13NO
M. Wt
271.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Phenyl-9H-carbazole-3-carbaldehyde

CAS Number

87220-68-6

Product Name

9-Phenyl-9H-carbazole-3-carbaldehyde

IUPAC Name

9-phenylcarbazole-3-carbaldehyde

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H

InChI Key

ITPJDBJBKAFUEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42
  • Organic Light-Emitting Diodes (OLEDs)

    Carbazole-based materials are known for their excellent hole-transporting properties, which are crucial for efficient OLED function. Studies have investigated incorporating 9-Phenyl-9H-carbazole-3-carbaldehyde into OLED designs, potentially improving device performance [].

  • Precursors for Functional Molecules

    The aldehyde group (CHO) on 9-Phenyl-9H-carbazole-3-carbaldehyde makes it a valuable precursor for synthesizing more complex functional molecules. Researchers have explored its use in creating new ligands for metal complexes [].

  • Bioactive Molecules

    Some carbazole derivatives exhibit interesting biological properties. However, there is limited information on the specific biological applications of 9-Phenyl-9H-carbazole-3-carbaldehyde.

9-Phenyl-9H-carbazole-3-carbaldehyde is an organic compound belonging to the carbazole family, characterized by its unique structure that includes a phenyl group and an aldehyde functional group. Its molecular formula is C₁₉H₁₃N₁O, with a molecular weight of approximately 271.32 g/mol. This compound is notable for its potential applications in organic electronics, photochemistry, and medicinal chemistry due to its intriguing electronic properties and biological activities .

Typical of aldehydes and carbazole derivatives:

  • Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or alcohols to form imines or hemiacetals, respectively.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The phenyl group allows for electrophilic substitution reactions, where electrophiles can add to the aromatic ring under suitable conditions.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various contexts .

Research indicates that 9-Phenyl-9H-carbazole-3-carbaldehyde exhibits significant biological activities, particularly in cancer research. Similar compounds have shown potential as anti-cancer agents by inducing apoptosis in cancer cells through mechanisms involving the activation of key apoptotic pathways, such as caspases. For instance, derivatives of carbazole have been reported to selectively inhibit tumor growth while sparing normal cells, making them promising candidates for targeted cancer therapies .

The synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde can be achieved through several methods:

  • One-step Condensation: A common method involves the condensation of 9H-carbazole with appropriate aldehydes or phenyl groups under acidic or basic conditions.
  • Multi-step Synthesis: This may include the formation of intermediate compounds that are subsequently converted into the final product through oxidation or other transformations.
  • Functionalization of Carbazole Derivatives: Starting from simpler carbazole derivatives, various functional groups can be introduced to yield 9-Phenyl-9H-carbazole-3-carbaldehyde through selective reactions .

The applications of 9-Phenyl-9H-carbazole-3-carbaldehyde span multiple fields:

  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Fluorescent Sensors: Due to its fluorescence characteristics, this compound can be utilized in sensors for detecting metal ions or other analytes.
  • Pharmaceuticals: Given its biological activity, it holds potential for development as an anti-cancer agent or other therapeutic applications .

Interaction studies involving 9-Phenyl-9H-carbazole-3-carbaldehyde focus on its binding affinity to biological targets and its mechanism of action in cellular systems. These studies typically involve:

  • In vitro Assays: Evaluating the compound's effects on cell proliferation and apoptosis in various cancer cell lines.
  • Molecular Docking Studies: Predicting interactions with specific proteins, such as p53, which is crucial in regulating cell cycle and apoptosis.
  • Toxicology Assessments: Investigating the compound's toxicity profile in normal tissues compared to cancerous tissues to ensure safety for therapeutic use .

Several compounds share structural similarities with 9-Phenyl-9H-carbazole-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
9-Ethyl-9H-carbazole-3-carbaldehydeEthyl group instead of phenylDemonstrated strong anti-melanoma activity
9-Methyl-9H-carbazoleMethyl substitutionExhibits different electronic properties
9-(4-fluorophenyl)-9H-carbazoleFluorine substitutionEnhanced photophysical properties
9-(p-tolyl)-9H-carbazolePara-tolyl substitutionPotentially different reactivity patterns

These compounds highlight the versatility of carbazole derivatives while emphasizing the unique properties and potential applications of 9-Phenyl-9H-carbazole-3-carbaldehyde in research and industry .

9-Phenyl-9H-carbazole-3-carbaldehyde possesses a systematic nomenclature that reflects its complex molecular architecture. The compound is officially designated as 9-phenylcarbazole-3-carbaldehyde according to IUPAC nomenclature standards. Alternative naming conventions include 3-Formyl-9-phenyl-9H-carbazole and 9H-Carbazole-3-carboxaldehyde, 9-phenyl-. The Chemical Abstracts Service has assigned the registry number 87220-68-6 to this compound, ensuring its unique identification in chemical databases.

The molecular structure of 9-Phenyl-9H-carbazole-3-carbaldehyde exhibits a sophisticated tricyclic framework characterized by the molecular formula C19H13NO. The compound features a molecular weight of 271.319 grams per mole, with the precise mass calculated at 271.10000 atomic mass units. The structural arrangement consists of a carbazole core system, which itself comprises two benzene rings fused to a central pyrrole ring, with a phenyl substituent attached to the nitrogen atom at position 9 and an aldehyde functional group positioned at carbon 3.

The three-dimensional configuration of the molecule reveals important stereochemical characteristics. The carbazole system maintains a planar arrangement, while the phenyl substituent at the nitrogen center can adopt various conformational orientations. The aldehyde functionality at position 3 introduces significant reactivity to the molecule, providing a site for nucleophilic attack and subsequent chemical transformations.

PropertyValueReference
Molecular FormulaC19H13NO
Molecular Weight271.319 g/mol
Melting Point107°C
Physical StateCrystalline Powder
ColorWhite to Light Yellow
Purity≥98.0% (Gas Chromatography)

The structural identifier systems provide comprehensive characterization of the compound. The Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42. The International Chemical Identifier key ITPJDBJBKAFUEG-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches. The PubChem Compound Identifier number 18515440 facilitates access to comprehensive chemical information databases.

Historical Context in Carbazole Chemistry

The development of carbazole chemistry traces its origins to the pioneering work of Carl Graebe and Carl Glaser, who first isolated carbazole from coal tar in 1872. This foundational discovery established the basis for understanding tricyclic nitrogen-containing heterocycles and their derivatives. The initial isolation from coal tar represented a significant milestone in organic chemistry, as it provided the first glimpse into the structural complexity and potential applications of carbazole-based compounds.

The evolution of carbazole research gained momentum in the mid-20th century when researchers began recognizing the pharmaceutical potential of carbazole alkaloids. The identification of murrayanine, the first naturally occurring carbazole alkaloid discovered in 1965 from the curry tree (Murraya koenigii), marked a pivotal moment in understanding the biological significance of carbazole derivatives. This discovery initiated extensive research into naturally occurring carbazole compounds and their synthetic analogs.

Industrial production methods for carbazole compounds emerged from coal tar processing technologies. During coal tar distillation, carbazole concentrates in the anthracene distillate fraction, requiring removal before anthraquinone production. This industrial waste product became the major source of carbazole for chemical synthesis, establishing the economic foundation for carbazole derivative production. The development of selective crystallization techniques from molten coal tar at high temperature or low pressure conditions improved the efficiency of carbazole isolation.

Classical synthetic methodologies for carbazole construction include several named reactions that remain relevant today. The Borsche-Drechsel cyclization represents a fundamental approach involving the condensation of phenylhydrazine with cyclohexanone, followed by acid-catalyzed rearrangement and oxidation to yield the carbazole framework. The Bucherer carbazole synthesis utilizes naphthol and aryl hydrazine substrates, while the Graebe-Ullmann reaction employs diazonium salt chemistry for carbazole formation.

The historical progression from coal tar isolation to sophisticated synthetic methodologies demonstrates the evolution of carbazole chemistry. The development of 9-Phenyl-9H-carbazole-3-carbaldehyde represents a continuation of this historical trajectory, combining classical carbazole structural motifs with modern synthetic requirements for aldehyde functionality.

Significance in Modern Organic Synthesis

9-Phenyl-9H-carbazole-3-carbaldehyde demonstrates exceptional versatility in contemporary synthetic applications, particularly in the construction of complex heterocyclic systems. The compound serves as a crucial intermediate in the synthesis of phenanthroimidazole derivatives, where it undergoes condensation reactions with phenanthrene-9,10-dione and aniline under acidic conditions. These transformations achieve yields of 80% when conducted under reflux conditions with ammonium acetate and acetic acid, demonstrating the reliability of the aldehyde functionality in multicomponent reactions.

The synthetic utility extends to the preparation of extended conjugated systems through Knoevenagel condensation reactions. When treated with active methylene compounds such as malononitrile in the presence of piperidine catalyst, 9-Phenyl-9H-carbazole-3-carbaldehyde generates styryl derivatives with yields reaching 68%. These reactions typically require reflux conditions in ethanol for four hours, producing compounds with significant applications in materials science and organic electronics.

Photochemical synthesis methodologies have emerged as environmentally sustainable approaches for carbazole derivative preparation. Recent developments in iron-based photocatalytic systems demonstrate the potential for carbazole synthesis using Fe(phen)3(NTf2)2/O2 catalyst systems under continuous flow conditions. These methodologies achieve higher yields than previously developed photocatalysts and can be scaled to gram quantities using numbering-up strategies.

The compound's role in pharmaceutical research has gained particular attention through its incorporation into bioactive molecules. Research has demonstrated its utility in constructing carbazole-based therapeutic agents, particularly in the development of compounds targeting neurological disorders. The carbazole framework provides favorable pharmacological properties due to its structural similarity to naturally occurring alkaloids and its ability to interact with biological targets.

Synthetic ApplicationReaction ConditionsYieldProduct TypeReference
Phenanthroimidazole FormationAcetic acid, reflux, 2h80%Heterocyclic compound
Styryl Derivative SynthesisPiperidine, ethanol, reflux, 4h68%Extended conjugation
Cyano Derivative FormationHydroxylamine HCl, acetic acid74%Nitrile intermediate
Photochemical CyclizationFe catalyst, continuous flow>90%Carbazole synthesis

Modern synthetic strategies emphasize the importance of functional group tolerance and reaction selectivity. 9-Phenyl-9H-carbazole-3-carbaldehyde exhibits excellent compatibility with various reaction conditions, maintaining structural integrity while allowing selective transformation of the aldehyde group. This selectivity proves crucial in multistep synthetic sequences where protecting group strategies might otherwise be required.

The compound's significance in materials science applications stems from its photochemical and electrochemical properties. The carbazole framework provides electron-donating characteristics, while the aldehyde functionality offers sites for further derivatization. These combined features make the compound valuable for constructing organic light-emitting diode materials and photovoltaic device components.

Recent advances in gold-catalyzed transformations have expanded the synthetic applications of carbazole aldehydes. [IPrAuCl]/AgSbF6-catalyzed cyclization reactions of related indole-alkynol substrates demonstrate the potential for constructing complex polycyclic systems through carbene intermediates. These methodologies achieve high selectivity in migration reactions and provide access to diversely substituted carbazole derivatives.

Reactivity Profile

Aldehyde Group Reactivity

The aldehyde functional group at the 3-position of 9-Phenyl-9H-carbazole-3-carbaldehyde represents a highly reactive electrophilic center that undergoes characteristic carbonyl transformations. This formyl group exhibits typical aldehyde reactivity patterns, including nucleophilic addition reactions, oxidation to carboxylic acids, and reduction to primary alcohols [1] . The aldehyde carbon shows characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy at approximately 190-195 parts per million, consistent with the expected deshielding effect of the carbonyl group [3] [4] [5].

The presence of the carboxaldehyde group significantly enhances the compound's synthetic versatility, enabling further chemical modifications through condensation reactions, oxidation processes, and reductive transformations [1]. Studies have demonstrated that the aldehyde functionality can participate in Knoevenagel condensations with active methylene compounds, leading to extended conjugated systems with modified electronic properties [6]. The electrophilic nature of the carbonyl carbon facilitates nucleophilic attack by various reagents, including hydrazines, amines, and organometallic compounds .

Electrophilic Aromatic Substitution Patterns

The carbazole ring system in 9-Phenyl-9H-carbazole-3-carbaldehyde exhibits regioselective electrophilic aromatic substitution patterns that are characteristic of nitrogen-containing heterocycles. The electron-rich nature of the carbazole moiety, particularly at the 3,6-positions, makes these sites highly susceptible to electrophilic attack [7] [8]. The presence of the phenyl substituent at the nitrogen atom and the electron-withdrawing aldehyde group at the 3-position creates a unique electronic environment that influences the reactivity profile.

Electrophilic substitution reactions preferentially occur at the 6-position of the carbazole ring, as this position maintains the highest electron density while being sterically accessible [9] [7]. The 1,8-positions show moderate reactivity and can be functionalized through directed metalation strategies or metal-catalyzed carbon-hydrogen activation reactions [9]. The carbazole system demonstrates deactivation toward electrophilic aromatic substitution when electron-withdrawing groups are present, requiring more forcing conditions for successful transformations [8].

The phenyl ring attached to the nitrogen atom also participates in electrophilic aromatic substitution reactions, although with reduced reactivity compared to the carbazole core [10]. The para-position of the phenyl ring shows the highest reactivity due to the electron-donating effect of the nitrogen atom, while ortho-positions are less favored due to steric hindrance [10]. These substitution patterns have been extensively studied in related 9-phenylcarbazole derivatives, providing valuable insights into the reactivity of this compound class [11] [10].

Spectroscopic Characterization

UV-Vis Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of 9-Phenyl-9H-carbazole-3-carbaldehyde exhibits characteristic features that reflect the electronic structure of the conjugated system. The compound displays a maximum absorption wavelength at 313 nanometers when measured in hexane solvent [12] [13], which corresponds to the π-π* electronic transition within the carbazole framework. This absorption band is typical of carbazole derivatives and reflects the aromatic character of the tricyclic heterocycle.

The absorption spectrum shows three distinct regions of electronic transitions. The high-energy absorption band at 240-260 nanometers corresponds to localized π-π* transitions within the aromatic rings [14] [15]. The medium-energy absorption at 290-310 nanometers is attributed to π-π* electron transitions involving the entire conjugated molecular system [14] [15]. The longest-wavelength absorption band at 340-365 nanometers is assigned to n-π* electron transitions, which involve the lone pair electrons on the nitrogen and oxygen atoms [14] [15].

The presence of the aldehyde group introduces additional electronic transitions that contribute to the overall absorption profile. The carbonyl chromophore exhibits characteristic n-π* transitions that appear as weaker, longer-wavelength absorptions [6]. These transitions are sensitive to solvent polarity and can provide information about the electronic environment of the formyl group. The extended conjugation between the carbazole core and the aldehyde substituent results in bathochromic shifts compared to unsubstituted carbazole [6].

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 9-Phenyl-9H-carbazole-3-carbaldehyde through analysis of both proton and carbon-13 spectra. The proton NMR spectrum exhibits characteristic signals that confirm the presence of the aldehyde functionality and the aromatic framework. The aldehyde proton appears as a singlet at approximately 10 parts per million, showing the expected downfield shift due to the deshielding effect of the carbonyl group [3] [4] [5].

The aromatic protons of the carbazole ring system appear in the 7-8 parts per million region, with complex multipicity patterns reflecting the coupling relationships between adjacent protons [3] [5]. The phenyl ring protons contribute additional signals in the aromatic region, creating a characteristic fingerprint pattern for the compound. The integration ratios of these signals confirm the molecular structure and provide quantitative information about the proton environment.

Carbon-13 NMR spectroscopy reveals the aldehyde carbon at approximately 190-195 parts per million, consistent with the expected chemical shift for formyl carbons [3] [4] [5]. The aromatic carbon signals appear in the 120-140 parts per million region, with distinct patterns for the carbazole and phenyl ring carbons. The quaternary carbons show characteristic chemical shifts that help distinguish between different ring positions and substitution patterns [5] [16].

Computational Chemistry Insights

DFT-Based Molecular Orbital Calculations

Density functional theory calculations have been extensively applied to study the electronic structure and properties of 9-Phenyl-9H-carbazole-3-carbaldehyde and related compounds. The most commonly employed functionals include B3LYP, CAM-B3LYP, and ωB97X, which provide reliable descriptions of both ground-state and excited-state properties [6] [17] [18] [19]. These calculations typically utilize basis sets such as 6-31G, 6-31G(d,p), and 6-311G* to achieve an appropriate balance between computational efficiency and accuracy [17] [18] [19].

The optimized molecular geometry obtained from DFT calculations reveals a predominantly planar structure for the carbazole core, with the phenyl ring adopting a slightly twisted conformation relative to the heterocyclic system [6] [17]. The aldehyde group maintains coplanarity with the carbazole ring, facilitating electronic delocalization and conjugation throughout the molecular framework. Bond lengths and angles calculated through DFT methods show excellent agreement with experimental crystallographic data where available [17].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the carbazole moiety, particularly at the 3,6-positions, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the aldehyde group and the adjacent aromatic system [6] [18] [19]. This orbital distribution suggests that electronic excitation involves charge transfer from the electron-rich carbazole donor to the electron-accepting aldehyde acceptor, creating intramolecular charge-transfer character in the excited state.

HOMO-LUMO Energy Gap Analysis

The energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital represents a fundamental parameter that governs the electronic and optical properties of 9-Phenyl-9H-carbazole-3-carbaldehyde. Computational studies of related carbazole derivatives indicate HOMO-LUMO gaps in the range of 2.40-3.50 electron volts, depending on the specific substitution pattern and computational method employed [6] [19]. These values are consistent with the observed absorption spectra and provide insight into the compound's potential applications in optoelectronic devices.

The HOMO energy level is typically calculated to be around -5.2 to -5.6 electron volts, reflecting the electron-rich nature of the carbazole system [19]. The LUMO energy level ranges from -1.8 to -2.7 electron volts, with the exact value depending on the electron-withdrawing strength of the aldehyde group and the extent of conjugation [19]. These energy levels are crucial for understanding the compound's behavior in electron transport applications and its compatibility with other materials in device architectures.

Time-dependent density functional theory (TD-DFT) calculations provide additional insights into the excited-state properties and electronic transitions [18] [19] [20]. These calculations reveal that the lowest-energy electronic excitation exhibits significant charge-transfer character, with electron density moving from the carbazole core toward the aldehyde substituent upon photoexcitation. The calculated transition energies show good agreement with experimental absorption spectra, validating the computational approach and providing confidence in the predicted electronic properties.

XLogP3

4.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-Phenyl-9H-carbazole-3-carbaldehyde

Dates

Last modified: 08-16-2023

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